molecular formula C9H10N4 B11913709 (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine

(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11913709
M. Wt: 174.20 g/mol
InChI Key: FHJSIWILDMZEDL-UHFFFAOYSA-N
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Description

(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring . The reaction is usually carried out in a solvent such as ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(5-pyridin-4-yl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-1-3-11-4-2-7/h1-4,6H,5,10H2,(H,12,13)

InChI Key

FHJSIWILDMZEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(N2)CN

Origin of Product

United States

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